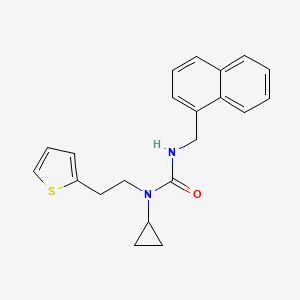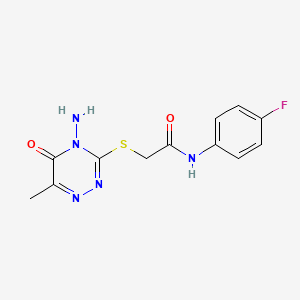
Azina de adamantanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(adamantan-2-ylidene)hydrazine: is a compound that features two adamantane groups connected by a hydrazine linkage. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant rigidity and stability to the molecules it is part of. The incorporation of adamantane into various chemical structures often enhances their thermal stability, resistance to oxidation, and overall robustness.
Aplicaciones Científicas De Investigación
Chemistry: Bis(adamantan-2-ylidene)hydrazine is used in the synthesis of various functional adamantane derivatives. Its unique structure makes it a valuable building block for creating complex molecules with enhanced stability and reactivity.
Biology and Medicine: Adamantane derivatives, including bis(adamantan-2-ylidene)hydrazine, have shown potential in medicinal chemistry. They are investigated for their antiviral, anticancer, and antiproliferative activities. The rigid structure of adamantane can improve the pharmacokinetic properties of drugs, making them more effective.
Industry: In the industrial sector, bis(adamantan-2-ylidene)hydrazine and its derivatives are used in the development of high-performance materials. These materials benefit from the thermal stability and resistance to degradation imparted by the adamantane groups.
Mecanismo De Acción
Target of Action
Adamantanone azine, also known as N-(2-adamantylideneamino)adamantan-2-imine, bis(adamantan-2-ylidene)hydrazine, or CBDivE_012955, primarily targets the enzyme Camphor 5-monooxygenase . This enzyme, found in organisms like Pseudomonas putida, plays a crucial role in the metabolism of camphor, a compound with various applications in medicine and industry .
Mode of Action
It is known that adamantanone, a related compound, is reluctant to form enolates, a type of anion that is often involved in biochemical reactions . This resistance arises because the resulting carbanion cannot exist in conjugation with the carbonyl pi-bond .
Biochemical Pathways
Adamantanone azine likely affects the metabolic pathways involving adamantanone. In Pseudomonas putida, adamantanone is transformed into several metabolites through oxidation . Two divergent reactions of adamantanone oxidation are provided by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These enzymes lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively .
Pharmacokinetics
The adamantane moiety is known to enhance the lipophilicity of drug candidates, which can improve their pharmacological properties and bioavailability .
Análisis Bioquímico
Biochemical Properties
Adamantanone azine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the primary enzymes that Adamantanone azine interacts with is camphor 5-monooxygenase, which is involved in the hydroxylation of adamantanone . This interaction leads to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. Additionally, Adamantanone azine has been shown to interact with cytochrome P-450CAM, a key enzyme in the metabolism of adamantane derivatives .
Cellular Effects
Adamantanone azine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Adamantanone azine can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . This compound has also been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of Adamantanone azine involves its binding interactions with various biomolecules. It has been shown to bind to enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and metabolic pathways, ultimately influencing cellular function. The binding of Adamantanone azine to these enzymes is facilitated by its unique structural properties, which allow it to fit into the active sites of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adamantanone azine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Adamantanone azine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Adamantanone azine has been found to result in alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects .
Dosage Effects in Animal Models
The effects of Adamantanone azine vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, Adamantanone azine can exhibit toxic effects, leading to cellular damage and alterations in metabolic flux . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Adamantanone azine is involved in several metabolic pathways, primarily through its interactions with enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM . These interactions lead to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. The metabolic pathways involving Adamantanone azine are crucial for its biochemical activity and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of Adamantanone azine within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cellular membranes by certain transporters, leading to its accumulation in specific cellular compartments . The distribution of Adamantanone azine within cells is critical for its biochemical activity and its effects on cellular function .
Subcellular Localization
Adamantanone azine exhibits specific subcellular localization, which is essential for its activity and function. This compound has been found to localize in certain cellular compartments, such as the mitochondria and endoplasmic reticulum . The subcellular localization of Adamantanone azine is facilitated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-2-ylidene)hydrazine typically involves the reaction of adamantanone with hydrazine. One common method includes the condensation of adamantanone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the final product.
Industrial Production Methods: While specific industrial production methods for bis(adamantan-2-ylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(adamantan-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The adamantane groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce halogenated adamantane compounds.
Comparación Con Compuestos Similares
N′-(adamantan-2-ylidene)hydrazide derivatives: These compounds share a similar adamantane-based structure but differ in their functional groups.
Adamantane-based thiocarbohydrazones: These compounds also feature adamantane groups but have different linkages and functional groups.
Uniqueness: Bis(adamantan-2-ylidene)hydrazine is unique due to its specific hydrazine linkage and the presence of two adamantane groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2-adamantylideneamino)adamantan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTJNYSLUFATSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
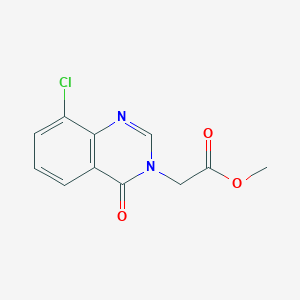
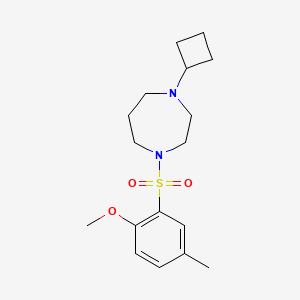
![2-(4-ethoxyphenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2530340.png)
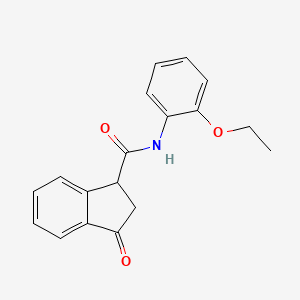

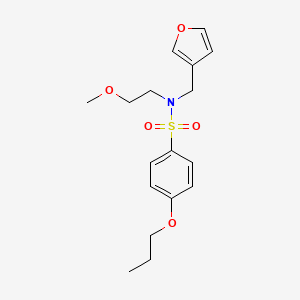
![2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)
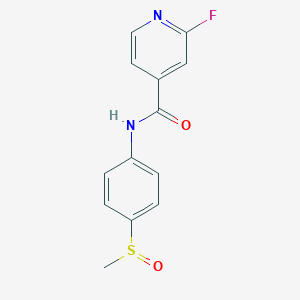
![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)
